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molecular formula C9H13NO2S B8563433 7-Amino-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-6-ol

7-Amino-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-6-ol

Cat. No. B8563433
M. Wt: 199.27 g/mol
InChI Key: XKGVOPVKKXUCIE-UHFFFAOYSA-N
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Patent
US05260453

Procedure details

7-Azido-5,6-dihydro-6-hydroxy-5,5-dimethyl-7H-thieno[3,2-b]pyran (2.0 g, 8.88 mmol) Was added carefully in small portions to a mixture of lithium aluminum hydride (0.67 g, 17.8 mmol) in diethyl ether (40ml). The resultant mixture was stirred an additional 1 h at rt and quenched with successive dropwise addition of water (0.7 ml), 15% aqueous sodium hydroxide (0.7 ml) and water (2.0 ml). The aluminum salts were removed by filtration and the ether solution was dried over magnesium sulfate. The solvent was evaporated in vacuo to give the product 1.64 g (93%) as a beige solid; mp 111°-116° C.; IR(KBr):3110, 2971, 1565 and 1403 cm-1 ; MS:m/z 200 (MH+); 1H NMR (CDCl3):δ 1.24(s,3H), 1.48(s,3H), 1.85(bs,3H, exchanges with D2O), 3.38 (d,J=8.6 Hz,1H), 3.70 (d,J=8.6 Hz,1H), 6.55 (d,J=5.4 Hz,1H) and 7.07(d,J=5.4 Hz,1H).
Name
7-Azido-5,6-dihydro-6-hydroxy-5,5-dimethyl-7H-thieno[3,2-b]pyran
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH:9]([OH:10])[C:8]([CH3:12])([CH3:11])[O:7][C:6]2[CH:13]=[CH:14][S:15][C:5]1=2)=[N+]=[N-].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[NH2:1][CH:4]1[CH:9]([OH:10])[C:8]([CH3:11])([CH3:12])[O:7][C:6]2[CH:13]=[CH:14][S:15][C:5]1=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
7-Azido-5,6-dihydro-6-hydroxy-5,5-dimethyl-7H-thieno[3,2-b]pyran
Quantity
2 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C2=C(OC(C1O)(C)C)C=CS2
Name
Quantity
0.67 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with successive dropwise addition of water (0.7 ml), 15% aqueous sodium hydroxide (0.7 ml) and water (2.0 ml)
CUSTOM
Type
CUSTOM
Details
The aluminum salts were removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1C2=C(OC(C1O)(C)C)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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